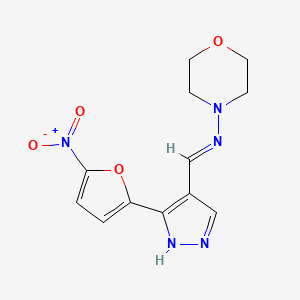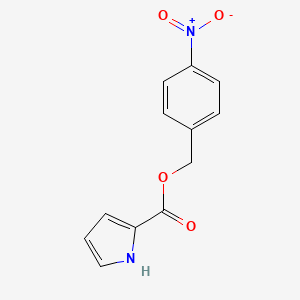
4-Nitrobenzyl 1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzyl 1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a nitrobenzyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 1H-pyrrole-2-carboxylate typically involves the condensation of 4-nitrobenzyl alcohol with pyrrole-2-carboxylic acid. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrobenzyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminobenzyl 1H-pyrrole-2-carboxylate.
Substitution: Various substituted benzyl pyrrole-2-carboxylates.
Hydrolysis: Pyrrole-2-carboxylic acid and 4-nitrobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzyl 1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated under specific conditions.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Nitrobenzyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester bond can also be hydrolyzed to release active compounds that exert their effects through specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzoyl-1H-pyrrole-2-carboxamide: Similar structure but with a benzoyl group instead of a nitrobenzyl group.
2-Nitrobenzyl 4-acetyl-1H-pyrrole-2-carboxylate: Similar structure but with an acetyl group on the pyrrole ring.
Uniqueness
4-Nitrobenzyl 1H-pyrrole-2-carboxylate is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H10N2O4 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17/h1-7,13H,8H2 |
InChI-Schlüssel |
AHIOKWMDBHEOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


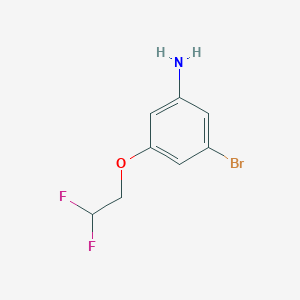
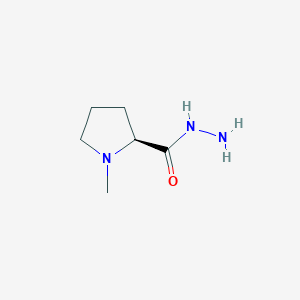
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
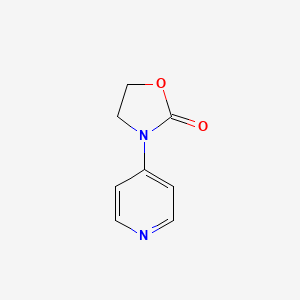
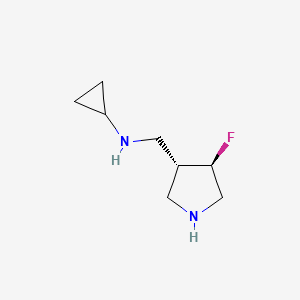
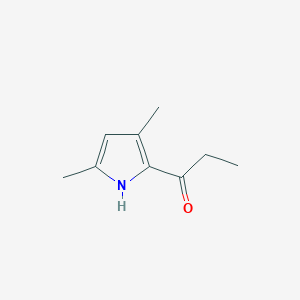
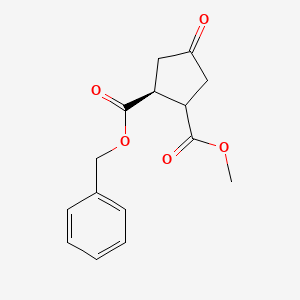
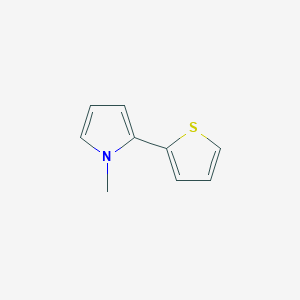
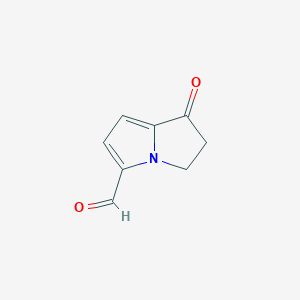
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)

